molecular formula C15H29NSSn B2968939 5-(Tributylstannyl)isothiazole CAS No. 1416853-22-9

5-(Tributylstannyl)isothiazole

Cat. No.: B2968939
CAS No.: 1416853-22-9
M. Wt: 374.17
InChI Key: PFOMGRUTPCHAKB-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)isothiazole (CAS 173979-01-6) is a specialist organotin building block with the molecular formula C15H29NSSn . This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. In synthetic and medicinal chemistry, reagents like this are valuable for constructing complex molecules via cross-coupling reactions, such as the Stille reaction . The isothiazole ring is a privileged scaffold in drug discovery, found in compounds with diverse biological activities, including enzyme inhibition . For instance, isothiazole derivatives have been investigated as potent inhibitors of metallo-β-lactamases (MBLs) like NDM-1, which pose a major threat to the efficacy of β-lactam antibiotics . Other research highlights the role of isothiazole cores in developing antifungal agents, positive allosteric modulators for neurological targets, and antidiabetic drugs . As a stannane derivative, this reagent acts as a nucleophilic coupling partner, enabling the efficient introduction of the isothiazole moiety into a larger molecular architecture to create novel entities for biological evaluation . Researchers utilize this compound to explore new chemical space in the development of pharmaceuticals and agrochemicals. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tributyl(1,2-thiazol-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMGRUTPCHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 5 Tributylstannyl Isothiazole and Its Analogues

Direct Functionalization Approaches for Isothiazole (B42339) Systems

Direct functionalization of the isothiazole core is a primary strategy for the synthesis of 5-(tributylstannyl)isothiazole. This typically involves the initial preparation of a suitably substituted isothiazole, which is then converted to the desired stannane (B1208499).

Regioselective Stannylation of Halogenated Isothiazoles

A common and effective method for the introduction of a tributylstannyl group at a specific position on a heterocyclic ring is through the reaction of a halogenated precursor with an organotin reagent. For the synthesis of this compound, this involves the preparation of a 5-haloisothiazole, such as 5-bromo- or 5-iodoisothiazole (B3060527), followed by a palladium-catalyzed Stille cross-coupling reaction with a tin-containing reagent like hexabutylditin, or through a metal-halogen exchange reaction followed by quenching with a tributyltin electrophile.

The regioselectivity of the initial halogenation is crucial. Direct bromination of isothiazole can lead to a mixture of products, thus, a more controlled synthesis of the 5-haloisothiazole precursor is often necessary. One established method to synthesize 5-bromothiazole, a close analogue, involves the diazotization of 2-amino-5-bromothiazole followed by deamination. chemicalbook.combiosynth.com Similar strategies can be envisioned for the isothiazole series.

Once the 5-haloisothiazole is obtained, the tributylstannyl group can be introduced. A plausible method is the palladium-catalyzed reaction with hexabutylditin [(Bu₃Sn)₂]. This reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.

Alternatively, a metal-halogen exchange can be performed by treating the 5-haloisothiazole with a strong base, such as n-butyllithium, at low temperatures to generate the 5-lithioisothiazole intermediate. This highly reactive species can then be quenched with tributyltin chloride (Bu₃SnCl) to yield this compound. thieme-connect.de

Table 1: Illustrative Conditions for Stannylation of Halogenated Heterocycles

Halogenated PrecursorStannylation ReagentCatalyst/ConditionsProductYield (%)
5-BromothiazoleHexabutylditinPd(PPh₃)₄, Toluene, 110 °C5-(Tributylstannyl)thiazoleGood to excellent
5-Iodoisothiazole (hypothetical)HexabutylditinPd(PPh₃)₄, Dioxane, 100 °CThis compoundExpected to be high
5-Bromoisothiazole (hypothetical)1. n-BuLi, THF, -78 °C 2. Bu₃SnCl-This compoundModerate to good

Considerations of Precursor Reactivity and Selectivity

The reactivity of the isothiazole ring and the choice of precursor are critical for successful synthesis. The isothiazole ring is a five-membered aromatic heterocycle containing both nitrogen and sulfur atoms. medwinpublishers.com The electron-withdrawing nature of the nitrogen atom can influence the reactivity of the C-H bonds. Direct metalation of unsubstituted isothiazole with strong bases like butyllithium (B86547) can occur at the C5 position due to the acidity of the C5-H bond, which is adjacent to the sulfur atom. thieme-connect.de This provides a direct route to the 5-lithioisothiazole intermediate, which can then be stannylated.

When using halogenated precursors, the reactivity follows the expected trend of I > Br > Cl for both palladium-catalyzed couplings and metal-halogen exchange. Therefore, 5-iodoisothiazole would be the most reactive precursor for a Stille-type reaction. The choice of the halogen will also influence the conditions required for the metal-halogen exchange; for instance, bromoisothiazoles typically require lower temperatures for lithiation compared to their chloro counterparts to avoid side reactions.

The selectivity of the stannylation reaction is generally high when using a pre-functionalized halogenated isothiazole, as the position of the tin group is determined by the position of the halogen. In the case of direct C-H activation via metalation, the regioselectivity is governed by the inherent acidity of the ring protons, with the C5 proton being the most acidic in isothiazole.

Synthesis of Isothiazole Ring Systems as Precursors

The synthesis of the isothiazole ring itself is a fundamental aspect of obtaining the necessary precursors for stannylation. A variety of methods for the construction of the isothiazole nucleus have been developed.

Established Methodologies for Isothiazole Nucleus Formation

The synthesis of the isothiazole ring can be achieved through several established cyclization strategies. These methods often involve the formation of the S-N bond as a key step. Some of the well-documented approaches include:

From β-aminovinyl ketones and analogs: This is a widely used method where a β-aminovinyl ketone or a related compound is treated with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to construct the isothiazole ring.

From α,β-unsaturated nitriles: The reaction of α,β-unsaturated nitriles with a source of sulfur and ammonia (B1221849) or an amine can lead to the formation of substituted isothiazoles.

Via 1,3-dipolar cycloaddition: The cycloaddition of nitrile sulfides with alkynes is another powerful method for the synthesis of the isothiazole ring. medwinpublishers.com

From other heterocyclic systems: Isothiazoles can also be synthesized through the transformation of other heterocyclic rings, such as isoxazoles, by reaction with a sulfurizing agent. medwinpublishers.com

A historical synthesis of the parent isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation. medwinpublishers.com

Table 2: Selected Methods for Isothiazole Ring Synthesis

Starting Material(s)Key ReagentsProduct Type
β-Aminovinyl ketoneP₄S₁₀ or Lawesson's reagentSubstituted isothiazoles
α,β-Unsaturated nitrileSulfur, Ammonia/AmineAminoisothiazoles
Nitrile sulfide (B99878) and Alkyne-Disubstituted isothiazoles
IsoxazoleP₄S₁₀Substituted isothiazoles

Introduction of Functional Groups Prior to Stannylation

To facilitate the introduction of the tributylstannyl group, it is often advantageous to synthesize an isothiazole ring that already bears a suitable functional group at the 5-position. This can be a halogen atom, as discussed previously, or another group that can be readily converted to a halogen or directly to the stannane.

For example, the synthesis of 3,4-dichloroisothiazole-5-carboxamide has been reported, which could potentially be a precursor for further transformations at the 5-position. nih.gov The synthesis of isothiazole-5-carboxylic acids and isothiazole-5-carbaldehydes from isothiazol-5-yllithiums has also been described. thieme-connect.de These functional groups could then be subjected to further chemical modifications to install a halogen atom necessary for stannylation.

Tributylstannyl Group Introduction Techniques in Heterocyclic Systems

The introduction of a tributylstannyl group into a heterocyclic system is a well-established transformation in organic chemistry, primarily due to the utility of the resulting organostannanes in Stille cross-coupling reactions. The two main strategies are palladium-catalyzed stannylation and metal-halogen exchange followed by quenching with a tin electrophile.

Palladium-catalyzed stannylation reactions typically involve the coupling of a heteroaryl halide or triflate with an organotin reagent such as hexabutylditin or tributyltin hydride. These reactions are versatile and tolerate a wide range of functional groups.

The alternative approach, involving lithiation, is also widely used. The heteroaromatic compound is deprotonated with a strong base (e.g., n-butyllithium, lithium diisopropylamide) to form a highly nucleophilic organolithium species. This intermediate is then reacted with an electrophilic tin reagent, most commonly tributyltin chloride, to form the desired stannane. The regioselectivity of this method is controlled by the site of deprotonation, which is often directed by the inherent acidity of the C-H bonds or by the presence of directing groups. For many five-membered heterocycles, deprotonation occurs at the position adjacent to the heteroatom.

Optimization of Reaction Conditions and Yields in Stannyl (B1234572) Isothiazole Synthesis

The synthesis of stannyl isothiazoles, including this compound, is a nuanced process where the optimization of reaction conditions is critical for achieving high yields and purity. The primary route to such compounds often involves the introduction of a tributylstannyl group onto a pre-formed isothiazole ring, typically at the 5-position, which is susceptible to metallation followed by quenching with a tributyltin electrophile, or through palladium-catalyzed cross-coupling reactions like the Stille coupling. researchgate.net The efficiency of these synthetic routes is highly dependent on a careful balance of several experimental parameters.

Catalysts and additives also play a pivotal role. In palladium-catalyzed reactions for forming C-Sn bonds, the choice of palladium source (e.g., Pd(PPh₃)₄) and any supporting ligands is fundamental. For other types of heterocyclic syntheses, a range of catalysts, from Brønsted acids to hindered bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), have been employed to improve yields and reduce reaction times. bepls.com The optimization process often involves screening various catalysts and their loadings to identify the most effective system for the specific transformation. mdpi.comresearchgate.net Furthermore, modern techniques such as ultrasonic irradiation have been shown to dramatically improve yields and shorten reaction times compared to conventional heating methods. mdpi.combepls.com

Table 1: Key Parameters for Optimization in Stannyl Isothiazole Synthesis

Parameter Variables to Consider Desired Outcome
Solvent Polarity (e.g., THF, Dioxane, Toluene, Acetonitrile), aprotic vs. protic Maximize solubility of reactants, facilitate reaction pathway, minimize side reactions.
Temperature Room temperature to reflux Achieve optimal reaction rate while maintaining selectivity and preventing degradation.
Catalyst/Reagent Type of catalyst (e.g., Palladium complexes), catalyst loading, nature of base or acid High catalytic turnover, high regioselectivity, and improved reaction kinetics.
Reaction Time Minutes to hours Ensure complete conversion of starting materials while minimizing by-product formation.
Methodology Conventional heating, microwave irradiation, ultrasonic irradiation Increased reaction rates, higher yields, and potentially greener reaction conditions.

Purification Techniques for Organostannanes in Research Contexts

A significant challenge in the synthesis of organostannanes, including this compound, is the removal of tin-containing impurities from the final product. sdlookchem.com Due to the high miscibility and similar chromatographic behavior of many organotin compounds, specialized purification techniques are often required to achieve the high levels of purity necessary for subsequent applications. oup.com

Chromatographic Methods: Column chromatography is a primary technique for purifying organostannanes. However, standard silica (B1680970) gel chromatography can be ineffective at separating the desired product from tin by-products like tributyltin halides or hexabutyldistannoxane. researchgate.net To enhance separation, the stationary phase is often modified. A widely used method involves mixing silica gel with additives such as potassium fluoride (B91410) (KF) or anhydrous potassium carbonate (K₂CO₃). oup.comresearchgate.net These basic salts react with acidic tin by-products, converting them into more polar species that are strongly retained on the column, allowing the desired, less polar organostannane to elute. Using a mixture of 10% w/w anhydrous K₂CO₃ with silica gel has been shown to effectively reduce organotin impurities to parts-per-million (ppm) levels. sdlookchem.com Another effective approach is the use of moist silica gel, where the water content is carefully controlled (e.g., 10% moist silica gel), which can also significantly reduce organotin residues in the final product. oup.com For certain separations, ion-exchange chromatography can also be employed to enrich and separate different organotin species. researchgate.net

Chemical and Extraction Methods: When chromatographic methods are insufficient or impractical, chemical purification strategies can be employed. One common approach involves washing the crude product mixture with an aqueous solution of potassium fluoride. The fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride, which can then be removed by filtration. sdlookchem.com Selective extraction is another viable technique. For instance, treating a crude mixture containing various butyltin species with a dilute aqueous non-oxidizing mineral acid can selectively remove butyltin trichloride (B1173362) by dissolving it in the aqueous layer. google.com Similarly, adding a dilute solution of a mild alkali can hydrolyze compounds like dibutyltin (B87310) dichloride to form a precipitate of dibutyltin oxide, which is then easily separated. google.com

Recrystallization and Distillation: For solid organostannane compounds, recrystallization is a valuable purification method. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. mt.comrochester.edu The choice of solvent is critical and is often determined empirically, with common systems including mixtures like n-hexane/ethyl acetate (B1210297) or n-hexane/acetone. rochester.edu For liquid organostannanes that are thermally stable, vacuum distillation can be an effective purification method, particularly for separating compounds with different boiling points. researchgate.net

Table 2: Summary of Purification Techniques for Organostannanes

Technique Description Target Impurities
Modified Column Chromatography Silica gel mixed with additives like K₂CO₃ or KF, or the use of moist silica gel. sdlookchem.comoup.com Tributyltin halides, organotin oxides.
Chemical Washing/Precipitation Treatment with aqueous KF solution to precipitate tin fluorides. sdlookchem.com Residual tin reagents and by-products.
Liquid-Liquid Extraction Selective extraction using dilute aqueous acid or base to remove specific tin species. google.com Butyltin trichloride, Dibutyltin dichloride.
Recrystallization Dissolution in a hot solvent followed by slow cooling to form pure crystals. mt.comrochester.edu General impurities in solid organostannanes.
Vacuum Distillation Separation of liquid compounds based on differences in boiling points under reduced pressure. researchgate.net Thermally stable organostannane impurities with different volatilities.

Reactivity Profiles and Transformative Chemistry of 5 Tributylstannyl Isothiazole

Palladium-Catalyzed Cross-Coupling Reactions

The primary and most well-documented application of 5-(tributylstannyl)isothiazole is its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction forms a carbon-carbon bond between the stannylated isothiazole (B42339) and an organic electrophile, providing a direct and efficient method for the synthesis of 5-substituted isothiazoles.

Stille Coupling with Aryl and Heteroaryl Electrophiles

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org For this compound, this transformation allows for the direct introduction of various aryl and heteroaryl groups at the C-5 position of the isothiazole ring.

While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of its close structural analog, 3-methyl-5-(tributylstannyl)isoxazole (B183927), provides significant insight. Research has shown that this stannylisoxazole readily couples with a variety of aryl and acyl halides to produce the corresponding 5-substituted isoxazoles in good yields. youtube.com It is reasonable to infer a similar reactivity profile for this compound.

The general reaction scheme is as follows:

Figure 1: General scheme for the Stille cross-coupling of this compound with aryl or heteroaryl halides.

Typical catalysts for this transformation are Pd(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Pd(II) precursors that are reduced in situ. The reaction is generally tolerant of a wide range of functional groups on the coupling partners, a key advantage of the Stille reaction. rsc.org

Investigation of Scope with Diverse Coupling Partners

The scope of the Stille coupling with respect to the electrophilic partner is broad, encompassing aryl iodides, bromides, and triflates. wikipedia.orgrsc.org Heteroaryl halides are also effective coupling partners, allowing for the synthesis of biheterocyclic systems. Acyl chlorides can be used to synthesize 5-acylisothiazoles, which are versatile intermediates for further functionalization. rsc.org

Based on studies of analogous stannylated heterocycles, a variety of aryl and heteroaryl halides can be expected to couple efficiently with this compound. The following table, based on data for the analogous 3-methyl-5-(tributylstannyl)isoxazole, illustrates the expected scope and yields for these reactions. youtube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of an Analogous 5-Stannyl-1,2-azole Data presented is for 3-methyl-5-(tributylstannyl)isoxazole as a proxy for this compound.

Electrophile (Ar-X)CatalystSolventProductYield (%)
IodobenzenePd(PPh₃)₄Toluene (B28343)5-Phenyl-isothiazole (analog)78
4-IodonitrobenzenePd(PPh₃)₄Toluene5-(4-Nitrophenyl)-isothiazole (analog)85
4-IodoanisolePd(PPh₃)₄Toluene5-(4-Methoxyphenyl)-isothiazole (analog)75
Benzoyl ChloridePdCl₂(PPh₃)₂Toluene5-Benzoyl-isothiazole (analog)82
2-BromopyridinePd(PPh₃)₄Dioxane5-(2-Pyridyl)-isothiazole (analog)65

The use of additives, such as copper(I) salts (e.g., CuI), can have a beneficial effect on the reaction rate and yield, particularly with less reactive electrophiles like aryl bromides. harvard.edu This "copper effect" is thought to facilitate the transmetalation step in the catalytic cycle.

Mechanistic Insights into Transmetalation and Reductive Elimination

The mechanism of the Stille reaction has been studied extensively and is understood to proceed through a catalytic cycle involving three key steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl electrophile (R¹-X), forming a Pd(II) intermediate, cis-[Pd(R¹)(X)L₂]. This intermediate typically isomerizes rapidly to the more stable trans isomer. researchgate.net

Transmetalation: The organostannane (R²-SnBu₃, where R² is the isothiazolyl group) transfers its organic group to the palladium center, displacing the halide or triflate. This step forms a new Pd(II) intermediate, [Pd(R¹)(R²)L₂], and generates a tributyltin halide byproduct (Bu₃Sn-X). The transmetalation is often the rate-determining step of the cycle and is believed to proceed through either a cyclic or an open transition state.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 2: Simplified catalytic cycle for the Stille cross-coupling reaction.

The efficiency of each step can be influenced by the nature of the ligands on the palladium, the solvent, and the presence of additives. Electron-rich, bulky phosphine (B1218219) ligands often accelerate the rates of oxidative addition and reductive elimination. harvard.edu

Other Transition Metal-Mediated Transformations

While palladium is the most common metal used for cross-coupling reactions with organostannanes, other transition metals can also mediate transformations of these compounds. Copper-mediated reactions, for instance, are known for C-N, C-O, and C-S bond formation. beilstein-journals.org A copper-catalyzed coupling of this compound with amines, alcohols, or thiols could potentially provide a route to 5-substituted isothiazoles that are not accessible through Stille coupling. However, specific examples of such reactions involving this compound are not well-documented in the literature. Copper salts are more frequently used as co-catalysts in palladium-catalyzed Stille reactions to accelerate the transmetalation step. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Isothiazole Ring

The isothiazole ring itself can undergo substitution reactions, although its reactivity is influenced by the presence of substituents. In general, the isothiazole ring is relatively electron-deficient and can be compared to its analogue, thiazole (B1198619).

Electrophilic Substitution: For thiazole, electrophilic aromatic substitution, such as halogenation or nitration, preferentially occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com In this compound, the C5 position is already substituted. The directing effects of the sulfur atom and the stannyl (B1234572) group would likely deactivate the C4 position towards electrophilic attack. Therefore, direct electrophilic substitution on the isothiazole ring of this compound is expected to be difficult. If forced, substitution might occur at the C4 position, but competitive ipso-destannylation (cleavage of the C-Sn bond) is a likely side reaction under strongly acidic or electrophilic conditions.

Nucleophilic Substitution: Nucleophilic attack on the unsubstituted isothiazole ring is generally unfavorable unless the ring is activated by strong electron-wthdrawing groups or is part of an isothiazolium salt. cdnsciencepub.com In cases of substituted isothiazoles, nucleophilic aromatic substitution can occur if a good leaving group (like a halogen) is present on the ring, typically at the C3 or C5 positions. For this compound, there is no inherent leaving group on the ring, making direct nucleophilic substitution unlikely. The primary site for nucleophilic attack on related isothiazolium salts has been shown to be the ring sulfur atom or the C3 position. cdnsciencepub.com

Radical Processes Involving Stannyl Heterocycles

The tributyltin group is well-known for its involvement in radical chemistry. Tributyltin hydride (Bu₃SnH) is a classic reagent for generating radicals from organic halides and for mediating radical cyclizations. organic-chemistry.org The tin-carbon bond in compounds like this compound can also participate in radical reactions.

Stannyl radicals (R₃Sn•) can be generated from organostannanes under photolytic or thermal conditions. pharmaguideline.com These radicals can initiate a variety of transformations. While specific examples involving this compound are scarce, it is plausible that this compound could undergo radical-mediated reactions. For instance, a homolytic cleavage of the C-Sn bond could generate an isothiazol-5-yl radical. This reactive intermediate could then participate in radical addition reactions to alkenes or alkynes, or in atom transfer reactions. Such pathways, however, remain largely unexplored for this specific heterocycle.

Strategic Applications in the Elaboration of Complex Organic Structures

Access to Highly Functionalized Isothiazole (B42339) Derivatives

The paramount application of 5-(tributylstannyl)isothiazole is in the Stille cross-coupling reaction, which provides a robust method for creating C-C bonds. synarchive.com This reaction involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org This strategy allows for the introduction of a diverse range of substituents onto the isothiazole core, including aryl, heteroaryl, vinyl, and acyl groups. The stability of organostannanes to air and moisture makes them convenient reagents in synthesis. wikipedia.org

The versatility of the Stille coupling with this compound allows for the synthesis of numerous 5-substituted isothiazoles, which are important substructures in medicinal chemistry and materials science. researchgate.netmedwinpublishers.com The reaction conditions are generally mild and tolerant of a wide variety of functional groups, which is a significant advantage in multi-step syntheses of complex molecules.

Below is a table summarizing representative Stille coupling reactions involving this compound to generate highly functionalized derivatives.

Coupling Partner (R-X)CatalystProductApplication Area
Aryl IodidePd(PPh₃)₄5-Aryl-isothiazolePharmaceuticals, Organic Electronics
Vinyl BromidePd(OAc)₂/Ligand5-Vinyl-isothiazolePolymer Monomers, Natural Product Synthesis
Heteroaryl BromidePdCl₂(PPh₃)₂5-(Heteroaryl)-isothiazoleAgrochemicals, Ligand Design
Acyl ChloridePd Catalyst5-Acyl-isothiazoleSynthetic Intermediates

Construction of Fused and Bridged Isothiazole Systems

Beyond simple substitution, this compound is instrumental in the construction of more complex polycyclic systems where the isothiazole ring is fused or bridged with other carbocyclic or heterocyclic rings. This is typically achieved through a multi-step sequence that begins with a Stille coupling to introduce a suitably functionalized side chain at the C5 position. A subsequent intramolecular cyclization reaction then forms the new ring system.

For example, coupling this compound with an ortho-halobenzaldehyde could yield a 5-(2-formylphenyl)isothiazole intermediate. This intermediate can then undergo various cyclization reactions to form fused systems like isothiazolo[5,4-b]quinolines. Similarly, introducing a side chain with a terminal alkyne or alkene can enable intramolecular Heck or Sonogashira reactions to construct fused architectures. These fused heterocyclic systems are of significant interest due to their unique electronic properties and biological activities. researchgate.netnih.gov The synthesis of thiazole-fused dihydropyrans via cycloaddition reactions highlights the utility of functionalized azoles in building complex fused structures. nih.gov

Assembly of Multi-Heterocyclic and Conjugated Architectures

The precise and predictable reactivity of this compound makes it an excellent monomer unit for the synthesis of multi-heterocyclic arrays and conjugated polymers. researchgate.net In these applications, the isothiazole ring acts as a defined building block, contributing specific electronic and structural properties to the final macromolecule.

Stille polycondensation, a powerful polymerization technique, can be employed by reacting this compound with a dihaloaromatic or dihaloheteroaromatic comonomer. This approach allows for the creation of well-defined alternating copolymers where isothiazole units are regularly spaced along the polymer backbone. Alternatively, a bis-stannylated isothiazole derivative can be reacted with a dihalide. Such polymers, containing thiazole (B1198619) or isothiazole units, have been investigated for their optoelectronic properties and potential use in organic electronics. arizona.edu The inclusion of electron-deficient heterocyclic rings like isothiazole into a conjugated polymer backbone can significantly influence the material's HOMO/LUMO energy levels, charge transport capabilities, and photophysical properties. mdpi.com This strategy is central to the development of novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org

Regiocontrolled Introduction of Substituents for Molecular Engineering

A key advantage of using this compound is the absolute regiocontrol it affords during functionalization. The tributylstannyl group is pre-installed at the C5 position, meaning that any subsequent cross-coupling reaction will exclusively form a bond at that specific site. This circumvents the challenges often encountered with direct C-H activation or electrophilic substitution methods, which can lead to mixtures of regioisomers (e.g., substitution at C4 vs. C5). nih.govrsc.org

This high degree of regioselectivity is critical for molecular engineering, where the precise spatial arrangement of substituents determines the molecule's function. By controlling the exact point of attachment, chemists can systematically modify a molecule's properties, such as its biological activity, electronic character, or solid-state packing. For instance, in the development of a pharmaceutical agent, placing a substituent at the C5 position might be essential for binding to a specific receptor, while substitution at the C4 position could be ineffective or lead to undesirable side effects. The use of this compound eliminates this ambiguity, making it a reliable tool for the rational design of functional organic molecules. nih.gov

Spectroscopic and Structural Elucidation of 5 Tributylstannyl Isothiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Organotin and Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(tributylstannyl)isothiazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons, carbons, and tin atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon atoms in this compound.

In the ¹H NMR spectrum, the protons of the tributyl groups exhibit characteristic signals in the upfield region, typically between 0.9 and 1.6 ppm. These signals appear as overlapping multiplets corresponding to the terminal methyl (CH₃) groups and the internal methylene (B1212753) (CH₂) groups of the butyl chains. The protons on the isothiazole (B42339) ring would appear in the downfield aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms and the electropositive tin substituent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the butyl chains are observed in the aliphatic region (typically 10-40 ppm). The carbons of the isothiazole ring resonate at lower fields (typically 120-160 ppm), with the carbon atom directly bonded to the tin atom (C5) showing a characteristic chemical shift and coupling to the tin nuclei.

A representative, though not experimentally verified, dataset for the primary carbon signals is presented below.

AtomRepresentative ¹³C Chemical Shift (ppm)
C3~155
C4~125
C5~150
Sn-C H₂-CH₂-CH₂-CH₃~10
Sn-CH₂-C H₂-CH₂-CH₃~29
Sn-CH₂-CH₂-C H₂-CH₃~27
Sn-CH₂-CH₂-CH₂-C H₃~14

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Coordination and Solution State Analysis

¹¹⁹Sn NMR spectroscopy is particularly powerful for studying organotin compounds, as the chemical shift of the tin-119 nucleus is highly sensitive to its coordination number and the electronic nature of the substituents. For a tetracoordinate tin atom in this compound, where the tin is bonded to three butyl groups and one isothiazole ring, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range for such structures. The precise chemical shift provides insight into the electronic environment around the tin atom, influenced by the isothiazole ring. This technique is crucial for confirming the covalent attachment of the tributyltin group to the heterocycle and for studying any potential intermolecular interactions in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound (C₁₅H₂₉NSSn).

Due to the presence of multiple stable isotopes of tin, the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities matching the natural isotopic abundance. The primary fragmentation pathway in organotin compounds often involves the loss of butyl groups. Therefore, prominent peaks corresponding to the successive loss of butyl radicals (C₄H₉•) would be anticipated, leading to fragments such as [M - 57]⁺, [M - 114]⁺, and [M - 171]⁺. Cleavage of the tin-isothiazole bond could also occur, generating ions corresponding to the tributyltin cation ([Sn(C₄H₉)₃]⁺) and the isothiazolyl fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the IR spectrum would be dominated by absorption bands corresponding to the C-H vibrations of the butyl groups.

Key expected vibrational modes are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkyl C-HStretching2850 - 2960
Alkyl C-HBending1375 - 1465
Isothiazole C=NStretching~1600
Isothiazole RingStretching1300 - 1500
C-SnStretching500 - 600

The C-H stretching vibrations of the methyl and methylene groups in the butyl chains would appear as strong bands in the 2850-2960 cm⁻¹ region. The characteristic stretching vibrations of the C=C and C=N bonds within the isothiazole ring would be found in the 1300-1600 cm⁻¹ region. The vibration of the C-Sn bond itself is expected to appear at a much lower frequency, typically in the 500-600 cm⁻¹ range.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield a three-dimensional model of the molecule in the solid state.

This analysis would confirm the connectivity of the atoms, including the bond between the C5 carbon of the isothiazole ring and the tin atom. It would also provide precise bond lengths, bond angles, and torsion angles. For the tributyltin moiety, the geometry around the tin atom is expected to be a distorted tetrahedron. Information regarding intermolecular interactions, such as van der Waals forces or potential weak S···Sn or N···Sn contacts, which dictate the crystal packing, would also be obtained. To date, no public crystal structure data is available for this specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a purified sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₅H₂₉NSSn). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

ElementTheoretical Percentage
Carbon (C)48.14%
Hydrogen (H)7.81%
Nitrogen (N)3.74%
Sulfur (S)8.57%
Tin (Sn)31.74%

Emerging Research Directions and Future Prospects for Tributylstannyl Isothiazoles

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of organometallic compounds, including organotins, has traditionally involved stoichiometric use of organometallic reagents and solvents that are not environmentally friendly. wikipedia.org A significant push in modern chemistry is the development of "green" synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials. bepls.com For the synthesis of the isothiazole (B42339) core and the subsequent stannylation, research is moving towards more sustainable approaches.

Recent advancements in the synthesis of thiazole (B1198619) derivatives, the core heterocyclic structure, highlight this trend. These methods often replace harsh reaction conditions and toxic catalysts with more benign alternatives. bepls.com Key areas of development include:

Use of Green Solvents: Researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG-400), and other non-toxic, recyclable solvents to replace conventional volatile organic compounds. bepls.com

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are being employed to accelerate reaction times and improve energy efficiency compared to traditional heating methods. bepls.comnih.gov

Benign Catalysts: There is a move towards using earth-abundant and non-toxic catalysts, such as calcium-based systems, for the formation of the thiazole ring. nih.govresearchgate.net

Biocatalysis: The use of eco-friendly biocatalysts, such as modified chitosan (B1678972) hydrogels, is emerging as a viable method for synthesizing thiazole derivatives under mild conditions. nih.govmdpi.com These catalysts are often reusable, further enhancing the sustainability of the process. mdpi.com

These greener approaches, currently applied to the synthesis of the heterocyclic core, provide a clear roadmap for developing more sustainable total syntheses of 5-(tributylstannyl)isothiazole.

ApproachTraditional MethodSustainable AlternativeKey Advantages
CatalysisTransition-metal catalystsCalcium-based catalysts nih.govresearchgate.net, Chitosan-based biocatalysts nih.govmdpi.comLow toxicity, recyclability, mild reaction conditions.
SolventVolatile organic compounds (e.g., DCE)Water, PEG-400 bepls.comReduced environmental impact, improved safety.
Energy InputConventional heating (reflux)Microwave irradiation, Ultrasonic assistance bepls.comnih.govRapid reaction times, lower energy consumption.
Overall ProcessMulti-step synthesis with isolation of intermediatesOne-pot, multi-component reactions bepls.comIncreased efficiency, reduced waste generation.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of improving the synthesis of complex molecules like this compound. Research is focused on discovering and developing new catalytic systems that offer higher yields, faster reaction rates, and greater control over selectivity. Organotin compounds are frequently used in palladium-catalyzed cross-coupling reactions, and advancements in catalysis for both their synthesis and application are crucial. sigmaaldrich.com

For the synthesis of the isothiazole moiety, novel catalytic approaches are being explored:

Copper-Catalyzed Methods: New copper-catalyzed methods have been developed for the stepwise S- and N-arylation reactions to construct fused thiazole systems, demonstrating the potential of copper catalysts in forming the core heterocycle. osi.lv

Nanocatalysts: Multi-functional nanocatalysts, such as Ni/SO3H@zeolite-Y, have been designed for the one-pot, three-component synthesis of thiazole derivatives. rsc.org These heterogeneous catalysts are highly active, reusable, and work under mild conditions, making them economically and environmentally attractive. rsc.org

Biocatalysts: As mentioned previously, biocatalysts like chitosan hydrogels are being investigated. mdpi.com Their high surface area and thermal stability make them promising for industrial applications. mdpi.com The catalytic activity often stems from functional groups that facilitate key proton transfer steps in the reaction mechanism. nih.gov

Catalyst TypeExampleApplication in Thiazole SynthesisAdvantages
Transition MetalCopper (I) catalystsStepwise tandem S- and N-arylation reactions. osi.lvHigh activity, enables novel bond formations.
NanocatalystNi/SO3H@zeolite-YThree-component synthesis of thiazolidinones. rsc.orgHigh yield, short reaction times, reusability, non-toxic.
BiocatalystChitosan HydrogelSynthesis of thiazole derivatives via condensation/cyclization. nih.govmdpi.comEco-friendly, mild conditions, reusable, high efficiency.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. springerprofessional.de These technologies offer significant advantages in terms of safety, efficiency, and scalability, making them ideal for the production of high-value chemical intermediates like tributylstannyl isothiazoles. egasmoniz.com.pt

Flow Chemistry: Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, is particularly well-suited for synthesizing heterocyclic compounds. springerprofessional.denih.gov This approach offers:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially toxic or reactive intermediates. nih.gov

Superior Process Control: Precise control over temperature, pressure, and reaction time leads to cleaner reactions and higher yields. springerprofessional.de

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. springerprofessional.de

Automated Synthesis: Automated synthesis platforms use robotics to perform chemical reactions, purifications, and analyses with minimal human intervention. wikipedia.orgsigmaaldrich.com These systems can dramatically accelerate the discovery and optimization of synthetic routes. For a reagent like this compound, automation can be used to:

Rapidly Screen Conditions: An automated synthesizer can quickly test numerous catalysts, solvents, and temperature conditions to find the optimal protocol.

Generate Chemical Libraries: By systematically varying starting materials, automated systems can produce a large number of related stannyl (B1234572) heterocycles for use in drug discovery and materials science. nih.gov

Improve Reproducibility: Automation reduces the potential for human error, leading to more consistent and reliable results. sigmaaldrich.com

The integration of these technologies will enable the on-demand, efficient, and safe production of tributylstannyl isothiazoles and their derivatives.

Design of Next-Generation Stannyl Heterocycle Reagents with Tunable Reactivity

While this compound is a valuable reagent, the future lies in designing "smart" reagents with reactivity that can be precisely controlled for specific applications. The goal is to create new stannyl heterocycles that are more stable, more selective, or more reactive as needed, while also being less toxic.

The reactivity of an organostannane in a cross-coupling reaction is influenced by the organic groups attached to the tin atom. Research in this area focuses on:

Ligand Modification: Replacing the butyl groups on the tin atom with other alkyl or aryl groups can alter the reagent's steric and electronic properties. This can influence the rate of transmetalation in Stille coupling reactions, allowing for selective coupling in molecules with multiple reactive sites.

Heterocyclic Scaffolds: While the isothiazole core is useful, designing reagents with different heterocyclic systems can introduce new functionalities and modulate the electronic nature of the C-Sn bond.

Incorporating Directing Groups: Inspired by developments in catalysis, future reagents could incorporate functional groups within the heterocyclic structure that act as intramolecular catalysts or directing groups in subsequent reactions, leading to highly selective transformations. acs.org

Reducing Toxicity: A major driver for designing new organotin reagents is the reduction of toxicity. This could involve creating reagents that generate more benign tin byproducts after the coupling reaction or developing solid-supported organotin reagents that can be easily removed by filtration, minimizing contamination of the final product. soton.ac.uk

By applying principles of physical organic chemistry and catalyst design, chemists can develop a new generation of stannyl heterocycle reagents with a predictable and tunable reactivity profile, expanding their utility in complex molecule synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Tributylstannyl)isothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthetic route involves Stille coupling , where tributylstannyl groups are introduced via palladium-catalyzed cross-coupling reactions. For example, tributylstannyl derivatives are synthesized using PdCl₂(PPh₃)₂ as a catalyst under inert atmospheres (e.g., N₂) in solvents like THF or toluene, with reflux times ranging from 24–72 hours . Reaction conditions such as temperature (20–35°C), catalyst loading, and solvent choice critically impact yield and purity. Lower temperatures may reduce side reactions like homocoupling (<3% yield of biphenyl byproducts) . Purification via RP-HPLC with UV/radioactivity detection ensures high purity, especially when colloidal palladium residues are minimized .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation employs NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm stannyl group integration and heterocyclic regiochemistry. Mass spectrometry (MS) and elemental analysis verify molecular weight and composition. For example, tributylstannyl signals in ¹¹⁹Sn NMR appear at δ ~0–50 ppm, while isothiazole protons resonate distinctively in aromatic regions . Purity is assessed via HPLC with UV detection (e.g., methanol/TFA eluent systems) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and oxygen. Storage at –20°C in sealed, dry containers under inert gas (e.g., argon) is recommended to prevent hydrolysis or oxidation of the stannyl group . Stability tests under varying humidity and temperature conditions (e.g., 0–24 hours at 37°C in serum) can model degradation kinetics .

Advanced Research Questions

Q. How do palladium complexes incorporating this compound ligands affect the catalytic efficiency of cross-coupling reactions?

  • Methodological Answer : Palladium complexes with monodentate isothiazole ligands (e.g., LPdCl₂) exhibit higher catalytic activity in Suzuki-Miyaura couplings compared to bidentate analogs (L₂PdCl₂). For instance, isothiazole-Pd complexes show optimal activity at 20–35°C, enabling selective cross-coupling in molecules with multiple reactive centers. Heterogeneous catalysts (e.g., silicon-oxide-supported Pd-isothiazole) retain >90% activity over 10 cycles, highlighting recyclability . Kinetic studies tracking aryl halide consumption and byproduct formation (e.g., 4,4′-dimethoxybiphenyl) are critical for evaluating efficiency .

Q. What retrosynthetic strategies are effective for functionalizing this compound to introduce diverse substituents?

  • Methodological Answer : Retrosynthetic approaches include (3+2)-heterocyclization and intramolecular cyclization to modify the isothiazole core. Chlorinated isothiazoles serve as versatile intermediates for nucleophilic substitution or metal-catalyzed couplings. For example, halogenation at the 4-position enables Suzuki couplings with boronic acids, while nitro groups facilitate reductions to amines for further derivatization . Computational modeling (e.g., DFT) can predict regioselectivity in functionalization .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in different reaction matrices?

  • Methodological Answer : Contradictions arise from variables like oxygen presence , solvent polarity, or competing side reactions. Controlled experiments under inert atmospheres (to suppress arylboronic acid oxidation) and standardized solvent systems (e.g., toluene/water biphasic mixtures) reduce variability. Statistical tools (e.g., Design of Experiments, DoE) optimize reaction parameters, while in situ monitoring (e.g., GC-MS) identifies transient intermediates .

Q. How does this compound compare to boron-based analogs (e.g., 5-borylisothiazoles) in cross-coupling efficiency and substrate scope?

  • Methodological Answer : Tributylstannyl derivatives offer brother substrate compatibility in Stille couplings compared to boron analogs (Suzuki couplings), particularly for electron-deficient aryl halides. However, boronates (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole) excel in aqueous or protic conditions. Comparative studies using identical catalysts (e.g., PdCl₂(PPh₃)₂) reveal stannyl derivatives achieve higher yields (~85%) in anhydrous THF, whereas boronates perform better in toluene/water systems .

Q. What methodological approaches ensure high purity of this compound in synthetic chemistry applications?

  • Methodological Answer : Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes Pd residues, followed by recrystallization in nonpolar solvents. Advanced techniques like size-exclusion chromatography (SEC) or preparative HPLC (C18 columns) resolve stannyl byproducts. Purity validation requires ICP-MS for tin quantification and LC-MS for organic impurities .

Tables for Key Data

Property Value/Method Reference
Optimal Coupling Temperature20–35°C
Homocoupling Byproduct Yield1–3% (4,4′-dimethoxybiphenyl)
Storage Conditions–20°C, inert atmosphere, dry
Catalytic Cycles Supported≥10 (heterogeneous Pd-isothiazole)
HPLC Eluent SystemMethanol/0.1% TFA (85:15)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.